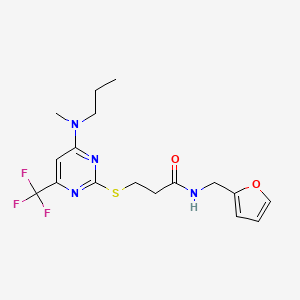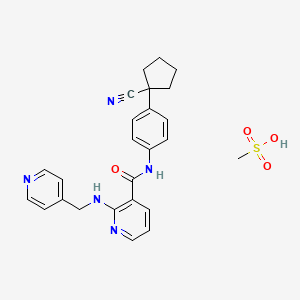
STING inhibitor C-171
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
STING inhibitor C-171 is a novel covalent antagonist of hsSTING.
Wissenschaftliche Forschungsanwendungen
STING Pathway Modulation in Cancer Therapy
STING (Stimulator of Interferon Genes) is a critical component of the innate immune system, playing a pivotal role in the host defense against cancer. The activation of the STING pathway can trigger antitumor immunity by promoting the production of type I interferons and other cytokines. However, this pathway's activation is a double-edged sword, as it can also lead to the suppression of immune responses through feedback mechanisms, such as the activation of the IL-6/STAT3 pathway. Research by Pei et al. (2019) highlights the potential of combining STING agonists with STAT3 inhibitors to enhance antitumor immunity, suggesting that STING pathway modulation could be a promising strategy in cancer immunotherapy (Pei et al., 2019).
Role in Inflammatory and Autoimmune Diseases
The STING pathway's activation has been implicated in the pathogenesis of various autoimmune and inflammatory disorders. Targeting this pathway with inhibitors could represent a therapeutic strategy for treating these conditions. Liu et al. (2022) explored the use of STING degraders based on the proteolysis-targeting chimera (PROTAC) technology, offering a novel approach to modulating the STING pathway in inflammatory diseases (Liu et al., 2022).
Advances in STING Pathway Inhibitors
Recent advancements in developing STING inhibitors highlight the pathway's therapeutic potential beyond cancer treatment, extending to autoimmune and inflammatory diseases. Shen et al. (2022) reviewed the current landscape of small-molecule STING inhibitors, emphasizing the need for further research to identify selective and efficacious candidates for clinical evaluation (Shen et al., 2022).
Eigenschaften
Molekularformel |
C17H20N2O4 |
|---|---|
Molekulargewicht |
316.357 |
IUPAC-Name |
N-(4-Hexylphenyl)-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C17H20N2O4/c1-2-3-4-5-6-13-7-9-14(10-8-13)18-17(20)15-11-12-16(23-15)19(21)22/h7-12H,2-6H2,1H3,(H,18,20) |
InChI-Schlüssel |
WZVGWJZGQFSRBG-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC=C([N+]([O-])=O)O1)NC2=CC=C(CCCCCC)C=C2 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
STING inhibitor C-171 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




